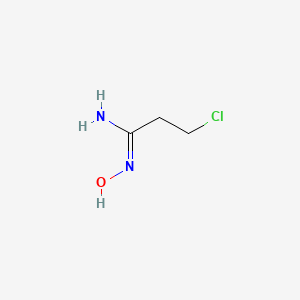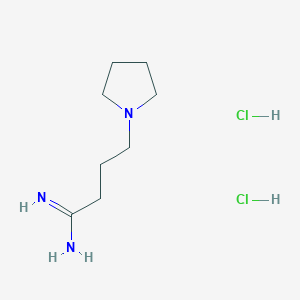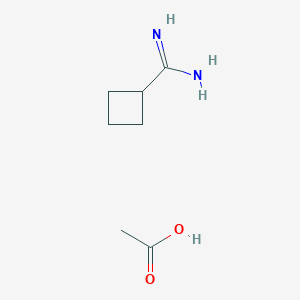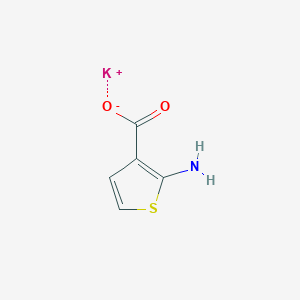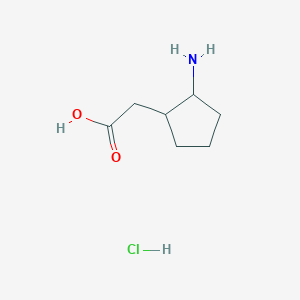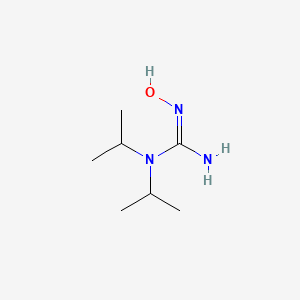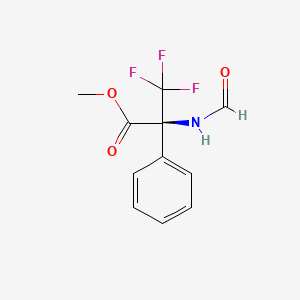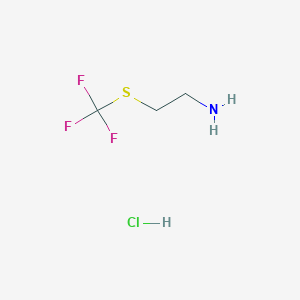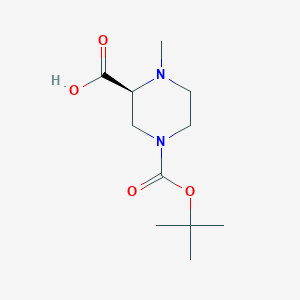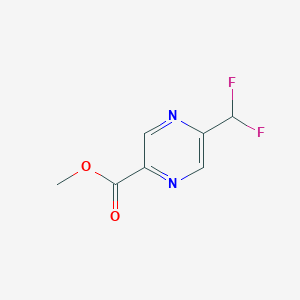
Methyl 5-(difluoromethyl)pyrazine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“Methyl 5-(difluoromethyl)pyrazine-2-carboxylate” is a chemical compound with the CAS number 2112654-87-0 . Its molecular formula is C7H6F2N2O2 and it has a molecular weight of 188.13 . The compound is also known by its IUPAC name, this compound .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H6F2N2O2/c1-13-7(12)5-3-10-4(2-11-5)6(8)9/h2-3,6H,1H3 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and the bonds between them.Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 188.13 . Unfortunately, other physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Structural and Spectral Investigations
Research on pyrazine derivatives often involves detailed structural and spectral analyses to understand their chemical properties and potential reactivity. For instance, a study on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, a biologically significant pyrazole-4-carboxylic acid derivative, combined experimental and theoretical approaches to characterize its structure using NMR, FT-IR spectroscopy, thermo gravimetric analysis, and X-ray diffraction techniques (Viveka et al., 2016). Such investigations are crucial for understanding the molecular geometry, electronic structure, and potential chemical reactivity of methyl 5-(difluoromethyl)pyrazine-2-carboxylate.
Synthesis of Fluorescent Molecules and Herbicidal Agents
The unique reactivity of pyrazine derivatives can be harnessed for synthesizing novel compounds with practical applications. For example, research on the synthesis of trifluoromethyl-promoted functional pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-d][1,2,3,5]tetrazine-4(3H)-ones from ethyl 5-amino-3-trifluoromethyl-1H-pyrazole-4-carboxylate demonstrated the potential for creating new fluorescent molecules and herbicidal agents (Wu et al., 2006). Such applications could be explored for this compound, considering the structural similarities and reactivity.
Crystal Structure Analysis
Understanding the crystal structure of pyrazine derivatives is fundamental for applications in materials science and pharmaceuticals. A study on the crystal structure of methyl 5-methyl-2-pyrazinecarboxylate provided insights into the molecular packing and hydrogen bonding patterns in the solid state (Rillema et al., 2017). These findings can inform the design and synthesis of new materials or drugs based on this compound.
Supramolecular Chemistry
The interactions between pyrazine derivatives and other molecules can lead to the formation of supramolecular structures with unique properties. An analysis of the crystal structures of various pyrazinecarboxylic acids revealed recurring supramolecular synthons, highlighting the role of hydrogen bonding in self-assembly and molecular recognition processes (Vishweshwar et al., 2002). These principles could be applicable to this compound in the development of molecular sensors, catalysts, or drug delivery systems.
properties
IUPAC Name |
methyl 5-(difluoromethyl)pyrazine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2N2O2/c1-13-7(12)5-3-10-4(2-11-5)6(8)9/h2-3,6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYGUENFPBZOVOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C(N=C1)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


